4-Bromo-2-methyl-1H-imidazole
Overview
Description
The compound 4-Bromo-2-methyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Several methods have been developed for the synthesis of imidazole derivatives. A Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogen sulfate, has been utilized as an efficient and reusable catalyst for the one-pot synthesis of substituted imidazoles under solvent-free conditions, yielding excellent results . Another approach involves a one-pot, four-component synthesis using 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate, which affords functionalized imidazoles in good to excellent yields . Additionally, a catalyst-free one-pot methodology using 1-butyl-3-methylimidazolium bromide as a neutral reaction media has been described, successfully applying a broad range of aldehydes and primary amines .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often studied using various analytical techniques. For instance, a new imidazole derivative was characterized by IR, Mass, NMR, X-ray diffraction, and elemental analysis. Hirshfeld surface analysis and DFT calculations were performed to understand the intercontacts in the crystal structure and the stability and charge transfer within the compound . Crystal structure analysis has also been carried out on various bromoimidazole complexes to identify the positions of bromine substitution .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. Bromination reactions have been studied, revealing the properties and reactivity of bromoimidazole complexes . Hydrolysis and isomerization reactions have also been observed, with detailed kinetic studies providing insights into the reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structure of certain derivatives is stabilized by intermolecular hydrogen bonds, and molecular modeling has shown that intramolecular hydrogen bonding can stabilize the molecule in the gas phase . The synthesis and characterization of 1-(2,6-Dimethyl-4-bromophenyl)imidazole have been reported, with the structure confirmed by NMR . A cost-effective and scalable synthesis method has been established for 4-bromo-1,2-dimethyl-1H-imidazole, highlighting the importance of selecting appropriate starting materials and reaction conditions . Structural studies have also been conducted on substituted imidazoles, revealing the influence of different substituents on the solid-state geometries .
Scientific Research Applications
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Pharmaceutical Applications
- Imidazole is a key component in many pharmaceuticals due to its broad range of chemical and biological properties .
- Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are several commercially available drugs that contain an imidazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Synthesis of Other Compounds
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Antioxidant Activity
- Imidazole derivatives have been synthesized and evaluated for antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
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Organic Synthesis
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Preparation of Other Imidazoles
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Regiocontrolled Synthesis
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Dyes for Solar Cells and Other Optical Applications
- Imidazoles are being deployed in the development of dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
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Functional Materials
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Catalysis
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Synthesis of Aminoimidazoles
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Preparation of Nitroimidazole
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-methyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZLUYWLINBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378322 | |
Record name | 4-Bromo-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1H-imidazole | |
CAS RN |
16265-11-5 | |
Record name | 5-Bromo-2-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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